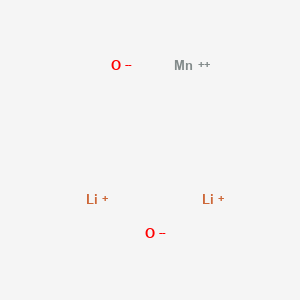
Dilithium manganese trioxide
Übersicht
Beschreibung
Dilithium manganese trioxide, with the chemical formula Li₂MnO₃, is a compound that has garnered significant interest in the field of materials science and electrochemistry. This compound is known for its unique crystallographic and magnetic properties, making it a subject of extensive research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium manganese trioxide can be synthesized through various methods. One common approach involves the solid-state reaction of lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation or reduction of the manganese ions .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar high-temperature solid-state reactions. the process is scaled up, and additional steps such as milling and calcination are employed to ensure the uniformity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium manganese trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can also be reduced, leading to the formation of lower oxidation states of manganese.
Substitution: Lithium ions in the compound can be substituted with other cations under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher manganese oxides, while reduction could produce lower manganese oxides or even elemental manganese .
Wissenschaftliche Forschungsanwendungen
Dilithium manganese trioxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other manganese-based compounds.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Wirkmechanismus
The mechanism by which dilithium manganese trioxide exerts its effects is primarily related to its electrochemical properties. In lithium-ion batteries, the compound undergoes reversible lithium intercalation and deintercalation, which is crucial for the storage and release of electrical energy. The manganese ions play a key role in stabilizing the structure during these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cobalt oxide (LiCoO₂): Another widely used cathode material in lithium-ion batteries.
Lithium iron phosphate (LiFePO₄): Known for its stability and safety in battery applications.
Lithium nickel manganese cobalt oxide (LiNiMnCoO₂): Offers a balance of high energy density and stability.
Uniqueness
Dilithium manganese trioxide stands out due to its unique combination of high energy density, stability, and relatively low cost compared to other cathode materials. Its ability to undergo multiple oxidation states also makes it versatile for various applications .
Eigenschaften
IUPAC Name |
dilithium;manganese(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.Mn.2O/q2*+1;+2;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEVTEVJHJGDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923895 | |
| Record name | Lithium manganese(2+) oxide (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12163-00-7 | |
| Record name | Lithium manganese oxide (Li2MnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium manganese(2+) oxide (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium manganese trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione](/img/structure/B82157.png)



